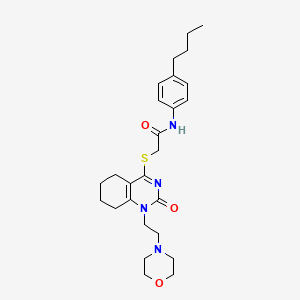
6-(4-chloroanilino)-3-methyl-2,4(1H,3H)-pyrimidinedione
説明
6-(4-chloroanilino)-3-methyl-2,4(1H,3H)-pyrimidinedione, or 6-CAMMP, is a heterocyclic compound with a unique structure and a wide range of applications in the scientific and medical fields. It is a derivative of pyrimidine and has been used in the synthesis of various pharmaceuticals, as well as in the study of enzyme inhibition.
科学的研究の応用
6-CAMMP has been used in a variety of scientific research applications. It has been used to study the inhibition of enzymes, specifically the enzymes involved in the nitric oxide pathway. It has also been used to study the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, 6-CAMMP has been used to study the effects of oxidative stress and its role in the development of various diseases.
作用機序
The mechanism of action of 6-CAMMP is not completely understood. It is believed to act as an inhibitor of several enzymes involved in the nitric oxide pathway, including nitric oxide synthase (NOS), cyclooxygenase (COX), and lipoxygenase (LOX). It is also believed to act as an antioxidant, scavenging reactive oxygen species (ROS). Additionally, 6-CAMMP has been shown to inhibit the action of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
6-CAMMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the action of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide. This inhibition leads to decreased levels of nitric oxide in the body, which can lead to decreased inflammation and improved blood flow. Additionally, 6-CAMMP has been shown to act as an antioxidant, scavenging reactive oxygen species (ROS) and thus preventing oxidative damage to cells.
実験室実験の利点と制限
6-CAMMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a wide range of applications, and is relatively stable. Additionally, it is relatively non-toxic and has a low potential for side effects. However, 6-CAMMP also has some limitations, such as its relatively high cost and the fact that it is not soluble in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for 6-CAMMP research. One potential direction is the development of more effective inhibitors of the enzymes involved in the nitric oxide pathway, as well as the development of more effective inhibitors of the enzyme cyclooxygenase-2 (COX-2). Additionally, further research could be done on the effects of 6-CAMMP on oxidative stress and its role in the development of various diseases. Additionally, research could be done on the potential applications of 6-CAMMP in the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. Finally, further research could be done on the potential mechanisms of action of 6-CAMMP and its effects on the body.
合成法
6-CAMMP can be synthesized through several methods. The most common method is the reaction of 4-chloroaniline with 3-methyl-2,4-diaminopyrimidine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 80-90°C and yields 6-CAMMP in a yield of up to 90%. Other methods of synthesis involve the use of a palladium catalyst, the reaction of 4-chloroaniline with 2,4-diaminopyrimidine, or the reaction of 4-chloroaniline with 2,4-dihydroxy-3-methylpyrimidine.
特性
IUPAC Name |
6-(4-chloroanilino)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-15-10(16)6-9(14-11(15)17)13-8-4-2-7(12)3-5-8/h2-6,13H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJODGLSYSYFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332120 | |
| Record name | 6-(4-chloroanilino)-3-methyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679083 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(4-chloroanilino)-3-methyl-2,4(1H,3H)-pyrimidinedione | |
CAS RN |
58137-45-4 | |
| Record name | 6-(4-chloroanilino)-3-methyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



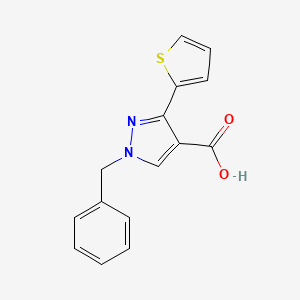
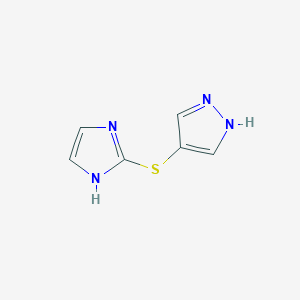

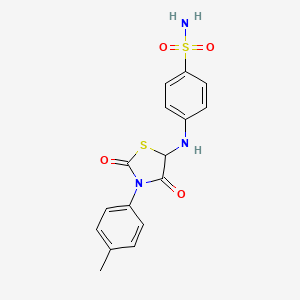
![(2,6-difluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2623060.png)
![1-(prop-2-yn-1-yl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2623061.png)

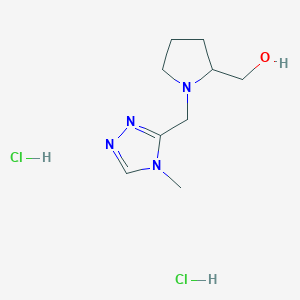
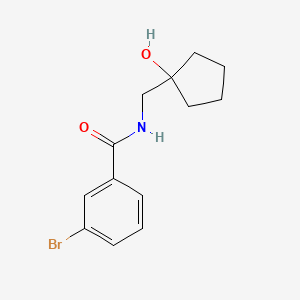


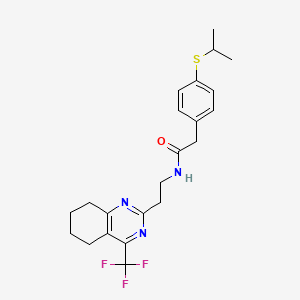
![1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2623074.png)
